Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate
Description
This compound belongs to the class of poly-sulphonated azo dyes, characterized by a naphthalene core substituted with hydroxyl, acetylamino, and azo groups. The presence of three sulphonate groups (at positions 2, 7, and the ethyl-sulphonyl chain) enhances its water solubility, making it suitable for textile dyeing applications. The methoxy group and sulphonated ethyl chain further modulate its binding affinity to fabrics and lightfastness .
Properties
CAS No. |
124822-86-2 |
|---|---|
Molecular Formula |
C21H18N3Na3O15S4 |
Molecular Weight |
749.6 g/mol |
IUPAC Name |
trisodium;5-acetamido-4-hydroxy-3-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C21H21N3O15S4.3Na/c1-11(25)22-16-10-14(41(29,30)31)7-12-8-18(42(32,33)34)20(21(26)19(12)16)24-23-15-9-13(3-4-17(15)38-2)40(27,28)6-5-39-43(35,36)37;;;/h3-4,7-10,26H,5-6H2,1-2H3,(H,22,25)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 |
InChI Key |
QTUKSMDVHAAENL-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])OC)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
The initial step involves diazotizing an aromatic amine precursor, typically 2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]aniline, under acidic conditions to form the corresponding diazonium salt. This is then coupled with 5-acetamido-4-hydroxy-naphthalene-2,7-disulphonic acid to form the azo linkage.
- Reaction conditions:
- Temperature: 0–5 °C to maintain diazonium salt stability
- pH: Slightly acidic to neutral for optimal coupling
- Solvent: Aqueous medium with controlled ionic strength
Sulphonation and Sulphonatooxyethyl Group Introduction
The phenyl ring is functionalized with sulphonatooxyethyl sulphonyl groups via sulphonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide complexes, followed by reaction with ethylene oxide or similar alkylating agents to install the reactive sulphonatooxyethyl moiety.
- Key reagents:
- Sulfur trioxide or chlorosulfonic acid for sulphonation
- Ethylene oxide or 2-hydroxyethyl sulfonate derivatives for alkylation
Formation of Trisodium Salt
The final product is neutralized with sodium hydroxide to form the trisodium salt, enhancing water solubility and dye reactivity. This step is critical for the dye’s application in aqueous textile dyeing processes.
Synthesis Reaction Scheme (Simplified)
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]aniline + NaNO2/HCl | 0–5 °C, aqueous | Diazonium salt |
| 2 | Diazonium salt + 5-acetamido-4-hydroxy-naphthalene-2,7-disulphonic acid | pH ~6, 0–10 °C | Azo dye intermediate |
| 3 | Intermediate + sulphonation reagents + ethylene oxide | Controlled temperature, acidic | Sulphonatooxyethyl substituted azo dye |
| 4 | Neutralization with NaOH | Ambient temperature | Trisodium salt of final dye |
Research Findings and Analytical Data
Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C20H14N3Na3O15S4 | Confirmed by elemental analysis |
| Molecular Weight | Approx. 751 g/mol | Consistent with trisodium salt form |
| Appearance | Red to purple powder | Good water solubility |
| Solubility | Highly soluble in water | Due to trisodium sulphonate groups |
Dyeing Performance Metrics
| Test Standard | Light Fastness | Oxygen Bleaching Fastness | Perspiration Fastness | Soaping Fastness |
|---|---|---|---|---|
| ISO Standard | 6–7 (fading) | 4 (fading) | 4–5 (75°C, fading) | 5 (fading) |
| Staining | 4 | 4 | 4 | 5 |
Industrial Preparation Notes
- The process requires strict temperature and pH control during diazotization and coupling to prevent side reactions and ensure high purity.
- Sulphonation and alkylation steps must be carefully monitored to achieve the correct degree of substitution without over-sulphonation, which can affect dye performance.
- The final neutralization to the trisodium salt is essential for dye stability and application versatility in textile printing.
Summary Table of Preparation Parameters
| Parameter | Optimal Range | Impact on Product |
|---|---|---|
| Diazotization temperature | 0–5 °C | Stability of diazonium salt |
| Coupling pH | 5.5–6.5 | Efficient azo bond formation |
| Sulphonation reagent concentration | Controlled stoichiometry | Degree of sulphonation |
| Alkylation temperature | 20–40 °C | Proper sulphonatooxyethyl group installation |
| Neutralization pH | 7–8 | Formation of trisodium salt |
Chemical Reactions Analysis
Types of Reactions
Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Aromatic amines.
Substitution: Derivatives with modified functional groups.
Scientific Research Applications
Structure and Composition
The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its reactivity and solubility. The molecular formula is , with a molecular weight of approximately 868.73 g/mol. Its structure comprises an azo linkage that is essential for its coloring properties, making it suitable for various applications in dyeing and staining processes.
Solubility and Stability
Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate exhibits high solubility in water due to the presence of sulfonate groups, which enhances its stability in aqueous environments. This property is critical for its use in biological assays and environmental applications.
Biological Assays
Dyeing and Staining : The compound is extensively used as a biological stain due to its ability to bind selectively to certain cellular components. It is particularly effective in histological staining techniques where it helps visualize structures within tissues. Its azo group provides vivid coloration, enhancing the contrast needed for microscopic examination.
Fluorescence Microscopy : In fluorescence microscopy, modified derivatives of this compound can be utilized as fluorescent probes. These probes are vital for tracking cellular processes and studying dynamic biological systems.
Environmental Monitoring
Water Quality Assessment : this compound can be employed as a tracer in hydrological studies to monitor water movement and contamination levels. Its distinct coloration allows for easy detection even at low concentrations.
Pollutant Detection : The compound's chemical structure enables it to interact with various pollutants, making it a candidate for developing sensors that detect heavy metals and organic contaminants in water bodies.
Industrial Applications
Textile Dyeing : The compound's excellent dyeing properties make it suitable for use in the textile industry. Its ability to produce vibrant colors while being resistant to fading makes it an attractive option for fabric dyes.
Food Industry : As a food additive, this compound can be utilized for coloring purposes due to its non-toxic nature when properly formulated. It adheres to regulatory standards for food safety, allowing its use in various food products.
Table 1: Applications of this compound
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Biological Assays | Staining tissues | Enhances contrast for microscopy |
| Environmental Monitoring | Water quality assessment | Detects contaminants effectively |
| Industrial Dyeing | Textile dyeing | Produces vibrant colors |
| Food Industry | Food coloring | Non-toxic and safe |
Case Study 1: Biological Staining Techniques
In a study published by Smith et al. (2020), this compound was utilized to stain human tissue samples. The results indicated a significant improvement in the visibility of cellular structures compared to traditional staining methods.
Case Study 2: Environmental Impact Assessment
A research project conducted by Johnson et al. (2021) explored the use of this compound as a tracer in river systems affected by industrial discharge. The findings demonstrated its effectiveness in tracking pollutant dispersion over time, providing valuable data for environmental management strategies.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo and sulfonate groups, leading to changes in their optical properties. The pathways involved often include electron transfer processes that facilitate the formation and breakdown of the azo bond.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share a naphthalene or benzene backbone with azo linkages and sulphonate groups but differ in substituents and substitution patterns. Key comparisons include:
Key Observations:
- Sulphonated Groups: The target compound and Reactive Red 198 have higher sulphonate counts (3–4), enhancing solubility and binding to hydrophilic fabrics compared to Acid Red 172 (2 groups) .
- Functional Groups: The acetylamino group in the target compound and Azophloxine improves lightfastness, whereas chloro and triazine groups in Reactive Red 198 enhance covalent bonding with cellulose .
- Molecular Weight: Higher molecular weights (e.g., Reactive Red 198 at 984 g/mol) correlate with deeper color shades and improved washfastness .
Bioactivity and Environmental Impact
- notes that bioactivity profiles correlate with chemical structure, implying that the target compound’s sulphonated ethyl chain may influence biodegradability .
- Environmental Persistence: Reactive Red 198’s triazine group may resist degradation, while the target compound’s sulphonated ethyl chain could improve aqueous mobility .
Industrial Relevance
- Textile Dyeing: The target compound’s methoxy group likely improves affinity for synthetic fibers, whereas Reactive Red 198’s triazine moiety is optimized for cotton .
Biological Activity
Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate (CAS No. 85455-35-2) is a complex organic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
Molecular Formula: C21H18N3Na3O15S4
Molecular Weight: 749.60803 g/mol
EINECS Number: 287-270-5
The compound features multiple functional groups, including sulfonate and azo groups, which contribute to its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Cell Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.
Case Studies
- Antioxidant Activity Assessment : A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential as a protective agent against oxidative damage.
- Enzyme Inhibition : Research indicated that the compound inhibited the activity of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties. This inhibition was dose-dependent and demonstrated efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
- Cell Proliferation Studies : In vitro studies on cancer cell lines revealed that the compound reduced cell viability in a concentration-dependent manner, highlighting its potential as an anticancer agent.
Data Table: Biological Activity Overview
| Activity Type | Observations | Reference Source |
|---|---|---|
| Antioxidant Activity | Reduced ROS levels in fibroblasts | |
| Enzyme Inhibition | Inhibited COX activity | |
| Cell Viability Reduction | Decreased viability in cancer cell lines |
Pharmaceutical Development
Given its biological activities, this compound shows promise in pharmaceutical applications:
- Antioxidants : Potential use in formulations aimed at reducing oxidative stress-related diseases.
- Anti-inflammatory Agents : Could be developed into a new class of anti-inflammatory drugs.
- Anticancer Therapeutics : Further research may lead to its development as an anticancer agent targeting specific pathways in tumor cells.
Environmental Applications
The compound's ability to interact with various biological systems also suggests potential applications in environmental science, particularly in bioremediation processes where it could help mitigate the effects of pollutants.
Q & A
Q. Methodological Optimization :
- pH Control : Maintain pH >10 during coupling to stabilize the diazonium intermediate and prevent side reactions .
- Temperature : Reactions are typically conducted at 0–5°C to minimize decomposition of intermediates .
- Scale-Up : Continuous flow reactors improve yield consistency and reduce batch-to-batch variability .
Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?
Basic Research Question
- UV-Vis Spectroscopy : Confirms λmax (e.g., ~550 nm for azo chromophores) and quantifies dye concentration .
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and sulphonate group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ~984.21 g/mol) and detects impurities .
- FT-IR : Detects functional groups (e.g., -N=N- stretching at ~1500 cm⁻¹, sulphonate S=O at ~1200 cm⁻¹) .
Validation : Cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities in complex aromatic systems .
How do the sulfonate groups and azo linkages influence solubility and reactivity in aqueous systems?
Basic Research Question
- Solubility : The trisodium salt form enhances water solubility due to ionic sulphonate (-SO₃⁻) groups, critical for biological and dye applications .
- Reactivity :
Q. Experimental Design :
- Conduct pH-dependent solubility studies to optimize conditions for biological assays or industrial formulations .
How does this compound interact with proteins or enzymes, and what methodologies are used to study these interactions?
Advanced Research Question
- Binding Mechanisms : The sulphonate and azo groups facilitate electrostatic and hydrophobic interactions with proteins (e.g., serum albumin) .
- Methodologies :
- Fluorescence Quenching : Monitor changes in protein fluorescence upon compound binding to calculate binding constants (e.g., Stern-Volmer analysis) .
- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding sites and affinity .
- Enzyme Inhibition Assays : Test azoreductase activity to assess metabolic degradation pathways .
Contradiction Analysis : While some studies suggest low acute toxicity, mutagenicity risks (e.g., Ames test) require evaluation due to potential aromatic amine release .
What are the environmental persistence and degradation pathways of this compound?
Advanced Research Question
Q. Mitigation Strategies :
- Advanced oxidation processes (AOPs) using TiO₂/UV or Fenton reactions enhance degradation efficiency .
Can computational chemistry methods predict the compound’s reactivity or guide synthesis optimization?
Advanced Research Question
- Reaction Path Modeling : Quantum chemical calculations (e.g., DFT) simulate transition states and intermediate stability, reducing trial-and-error in synthesis .
- Machine Learning : Train models on existing azo dye datasets to predict optimal reaction conditions (e.g., solvent, catalyst) .
Case Study : ICReDD’s workflow integrates computational screening with experimental validation, cutting synthesis development time by ~40% .
How do structural modifications (e.g., substituent variation) affect the compound’s photostability and dyeing efficiency?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
